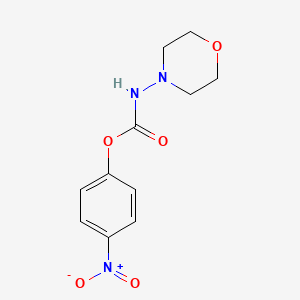
4-Nitrophenyl morpholin-4-ylcarbamate
概要
説明
4-Nitrophenyl morpholin-4-ylcarbamate is a useful research compound. Its molecular formula is C11H13N3O5 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nanotechnology
4-Nitrophenyl morpholin-4-ylcarbamate has been utilized in the synthesis of nanowires, which are essential for developing advanced electronic components. The process involves pegylation, enhancing the stability and biocompatibility of the nanowires for biomedical applications .
Medicinal Chemistry
This compound serves as a key intermediate in synthesizing various pharmaceutical agents, including anticoagulants like rivaroxaban. Its derivatives have been studied for their potential as inhibitors of blood coagulation factors, showcasing significant therapeutic potential .
Table 1: Comparison of Synthesis Methods for Rivaroxaban Derivatives
| Method | Starting Material | Yield | Environmental Impact |
|---|---|---|---|
| Method A | 4-Nitrophenyl morpholine | High | Low |
| Method B | 4-Aminophenyl morpholine | Moderate | Moderate |
| Method C | 4-Chloro-phenyl morpholine | Low | High |
Chemical Biology
The compound has been explored as a tool for studying enzyme interactions due to its ability to modify biological pathways. For instance, it has been shown to inhibit nucleotide pyrophosphatase, which is relevant in cancer research .
Case Study 1: Anticoagulant Development
A study demonstrated that derivatives of this compound exhibited potent anticoagulant activity comparable to established drugs. The research highlighted the compound's ability to selectively inhibit factor Xa, making it a candidate for further development as a therapeutic agent.
Case Study 2: Nanowire Synthesis
In another investigation, researchers successfully synthesized nanowires using this compound through a novel pegylation technique. The resulting nanowires showed promise for applications in drug delivery systems due to their enhanced stability and reduced immunogenicity .
特性
CAS番号 |
516493-89-3 |
|---|---|
分子式 |
C11H13N3O5 |
分子量 |
267.24 g/mol |
IUPAC名 |
(4-nitrophenyl) N-morpholin-4-ylcarbamate |
InChI |
InChI=1S/C11H13N3O5/c15-11(12-13-5-7-18-8-6-13)19-10-3-1-9(2-4-10)14(16)17/h1-4H,5-8H2,(H,12,15) |
InChIキー |
UTKZYSQWJWSTHN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














